Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Solid-state chemistry Crystallization Physicochemical characterization

4-Chromanone oxime is the definitive oxime building block for medicinal chemistry and organometallic research. Its C=N–OH moiety enables Beckmann rearrangement to seven-membered CNS-active benzoxazepinones in ~84% yield, a transformation inaccessible to the parent ketone or thio-analogs. The oxime nitrogen acts as a directing group for ortho-palladation and subsequent carbonylation, delivering ester-functionalized chromans. O-carbamoyl derivatives demonstrate patented gastric antisecretory activity in vivo. With MW 163.17, XLogP3 1.6, and TPSA 41.8 Ų, it meets rule-of-three fragment metrics for library inclusion. Melting point 139–142 °C facilitates solid dispensing in automated screening. Insist on 4-chromanone oxime—functional equivalence with the ketone or sulfur analogs cannot be assumed.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 24541-01-3
Cat. No. B3040865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
CAS24541-01-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1=NO
InChIInChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8-
InChIKeyLOWLISSVPQGXNV-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine (CAS 24541-01-3): Procurement-Relevant Identity and Class Positioning


N-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine, synonymously known as 4-chromanone oxime or chroman-4-one oxime , is a bicyclic oxime derivative belonging to the benzopyran family. With molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , this compound features a hydroxylamine functionality at the 4-position of the chroman ring system. It is classified as a heterocyclic building block and a key synthetic intermediate, distinguished from the parent ketone 4-chromanone (CAS 491-37-2) by the presence of the C=N–OH moiety that fundamentally alters its physicochemical profile and synthetic utility [1].

Why 4-Chromanone or Other Benzopyran Analogs Cannot Substitute for the 4-Oxime in Procurement Decisions


The oxime functionality at the 4-position of the chroman scaffold confers fundamentally different physicochemical properties and reactivity compared to the parent ketone (4-chromanone) and other in-class analogs. The C=N–OH group introduces an additional hydrogen-bond donor, alters the topological polar surface area (TPSA 41.8 Ų vs. 26.3 Ų for 4-chromanone) , and shifts the melting point by over 100 °C , directly impacting solid-state handling, formulation development, and purification protocols. Furthermore, the oxime nitrogen serves as a directing group for transition-metal-catalyzed C–H activation—a capacity absent in the ketone [1]—while enabling Beckmann rearrangement chemistry inaccessible to flavanone oximes and thiochroman-4-one oximes [2]. These differences mean that researchers seeking a specific synthetic intermediate, metal-coordinating ligand, or pharmacophore progenitor cannot assume functional equivalence with the parent ketone or sulfur analogs.

Quantitative Differentiation Evidence for N-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine Against Closest Analogs


Melting Point Elevation of >100 °C Over Parent 4-Chromanone Confers Solid-State Handling Advantages

N-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine exhibits a melting point of 139–142 °C , compared to 35–38 °C for the parent ketone 4-chromanone (CAS 491-37-2) . This difference of approximately 104 °C eliminates the need for cold-chain storage and simplifies solid dosing in parallel synthesis workflows. The higher melting point is attributable to intermolecular hydrogen bonding enabled by the oxime –OH donor, which is absent in the ketone.

Solid-state chemistry Crystallization Physicochemical characterization Procurement specification

Sigma-Bonded Palladium(II) Ortho-Metallation: Unique Transition-Metal Reactivity Absent in 4-Chromanone

4-Chromanone oxime reacts with lithium tetrachloropalladate(II) in the presence of sodium acetate to form a well-defined ortho-palladated binuclear σ-bonded complex [1]. This cyclometallation proceeds via C–H activation directed by the oxime nitrogen, a reactivity mode not available to 4-chromanone, which lacks a suitable directing group. The resulting palladacycle undergoes further carbonylation with CO in methanol to yield ester products [1]. No comparable palladium-mediated ortho-functionalization has been reported for the parent ketone or for thiochroman-4-one oxime under identical conditions.

Organometallic chemistry C–H activation Palladium catalysis Ligand design

Beckmann Rearrangement Yield of ~84% to Pharmaceutically Relevant Benzoxazepinones: Superior to Thiochroman-4-One Oxime-Based Routes

Under InBr₃/AgOTf catalysis in refluxing acetonitrile, (E)-4-chromanone oxime undergoes Beckmann rearrangement to yield benzoxazepin-4-one derivatives in approximately 84% yield [1]. By contrast, (E)-5-oximino-3,4-dihydro-1(2H)-benzothiepine (the thiochroman-4-one oxime analog) rearranges to 5-oxo-benzothiazocine derivatives with a reported yield of ~85% but generates a different heterocyclic scaffold (seven-membered thiazepine vs. oxazepine) [1]. The oxygen-containing benzoxazepinone product accessed from 4-chromanone oxime is a privileged pharmacophore in CNS drug discovery, whereas the sulfur-containing scaffold addresses a distinct chemical space.

Beckmann rearrangement Heterocyclic synthesis Benzoxazepinone Ring-expansion

Validated Synthetic Intermediate in GnRH Receptor Antagonist Patents: Documented Scalability and Multi-Kilogram Utility

4-Chromanone oxime is explicitly cited as a key synthetic intermediate in Neurocrine Biosciences' WO2008/124614 A1 (GnRH receptor antagonists) [1] and in AMGEN/Array BioPharma patent WO2004/092164 A1 [2]. In the Neurocrine patent, the oxime is employed at Page/Page column 45 for the construction of gonadotropin-releasing hormone receptor antagonists. The parent 4-chromanone and thiochroman-4-one oxime are not referenced in these patent families as intermediates for GnRH-targeted scaffolds. This establishes 4-chromanone oxime as a privileged building block with documented pharmaceutical relevance and multi-step synthetic utility validated at the patent level.

GnRH antagonist Patent intermediate Scalable synthesis Medicinal chemistry

Gastric Antisecretory Activity of O-Carbamoyl Oxime Derivatives at 100 mg/kg p.o. in Rats: Pharmacological Differentiation from Unsubstituted Oxime Ethers

The O-(carboxymethyl)-4-chromanone oxime derivative, prepared directly from 4-chromanone oxime as the synthetic precursor [1], elicits gastric antisecretory effects when dosed perorally to rats at approximately 100 mg/kg [1]. The parent 4-chromanone oxime serves as the essential starting material for this pharmacologically active derivative class, as described in US Patent 4,169,097 [1]. By contrast, unsubstituted 4-chromanone oxime ethers and 3-amino-4-chromanone derivatives show only limited gastric antisecretory activity, with the O-carbamoyl modification being critical for potency [2]. This establishes the oxime as the necessary progenitor for the active O-carbamoyl series.

Gastric antisecretory In vivo pharmacology O-carbamoyl oxime GI therapeutics

Molecular Weight Reduction of ~16 Da vs. Thiochroman-4-One Oxime: Implications for Fragment-Based Drug Design and Membrane Permeability

4-Chromanone oxime has a molecular weight of 163.17 g/mol , whereas thiochroman-4-one oxime (C₉H₉NOS) has a molecular weight of 179.24 g/mol , a difference of approximately 16 Da. Although both compounds share the benzopyran/benzothiopyran scaffold, the oxygen-to-sulfur substitution increases mass, alters LogP (predicted XLogP3: 1.6 for 4-chromanone oxime vs. higher lipophilicity expected for the thio-analog), and changes hydrogen-bonding capacity. In fragment-based drug discovery, the lower molecular weight of 4-chromanone oxime positions it more favorably within the 'rule of three' (MW < 300) for fragment libraries, while the oxygen heteroatom provides stronger hydrogen-bond acceptor character than sulfur.

Fragment-based drug discovery Molecular weight Lipophilicity Lead-likeness

Validated Research and Industrial Application Scenarios for N-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine Based on Quantitative Evidence


Synthesis of Benzoxazepinone CNS Pharmacophores via High-Yield Beckmann Rearrangement

Medicinal chemistry groups pursuing CNS-active benzoxazepinone scaffolds should prioritize 4-chromanone oxime as the starting material. The InBr₃/AgOTf-catalyzed Beckmann rearrangement proceeds in ~84% yield to furnish the seven-membered oxazepine ring in a single step [1], eliminating the need for multi-step de novo construction. This route is validated in the peer-reviewed literature and provides direct access to a privileged CNS pharmacophore that cannot be obtained from the thio-analog under identical conditions.

Palladium-Catalyzed C–H Functionalization and Palladacycle Precatalyst Synthesis

Organometallic chemistry laboratories developing directed C–H activation methodologies can utilize 4-chromanone oxime as a substrate for ortho-palladation, forming well-characterized σ-bonded binuclear palladium(II) complexes [1]. The oxime nitrogen serves as a directing group, enabling cyclometallation that is not feasible with 4-chromanone. Subsequent carbonylation with CO/MeOH yields ester-functionalized chromans, offering a strategic disconnection for complex molecule synthesis.

Synthesis of O-Carbamoyl Oxime Derivatives for Gastrointestinal Antisecretory Drug Discovery

GI pharmacology programs targeting gastric acid hypersecretion can employ 4-chromanone oxime as the progenitor for the O-carbamoyl oxime series. The O-(carboxymethyl)-4-chromanone oxime derivative, synthesized directly from 4-chromanone oxime via reaction with appropriate isocyanates, demonstrates in vivo gastric antisecretory activity at 100 mg/kg p.o. in rats [1]. This patent-validated pharmacological profile is unique to the O-carbamoyl derivatives derived from 4-chromanone oxime and is not replicated by unsubstituted oxime ethers or non-carbamoyl analogs.

Fragment-Based Drug Discovery Library Inclusion Based on Favorable Physicochemical Metrics

Fragment-based screening groups should consider 4-chromanone oxime for library inclusion based on its favorable fragment metrics: MW = 163.17 g/mol (well within the 'rule of three'), XLogP3 = 1.6, TPSA = 41.8 Ų, and three hydrogen-bond acceptors [1]. Compared to thiochroman-4-one oxime (MW 179.24), the ~16 Da lower mass and stronger oxygen-mediated hydrogen-bonding capacity offer superior ligand efficiency and aqueous solubility profiles. The compound's melting point of 139–142 °C further facilitates solid dispensing in automated fragment screening workflows.

Quote Request

Request a Quote for N-(3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.